3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Description
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a pyrazole derivative featuring a 4-nitrophenyl group at position 4, methyl groups at positions 3 and 5, and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. The SEM group is widely used in organic synthesis to protect reactive sites, enhancing stability during reactions . The nitrophenyl substituent contributes strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.
Structural characterization of related pyrazole derivatives, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, has been confirmed via single-crystal X-ray diffraction, revealing planar pyrazole rings and intermolecular interactions stabilized by nitro groups . The SEM-protected variant likely adopts a similar core structure but with altered solubility and steric properties due to the bulky SEM group.
Properties
Molecular Formula |
C17H25N3O3Si |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[[3,5-dimethyl-4-(4-nitrophenyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25N3O3Si/c1-13-17(15-6-8-16(9-7-15)20(21)22)14(2)19(18-13)12-23-10-11-24(3,4)5/h6-9H,10-12H2,1-5H3 |
InChI Key |
SXNUSKFXJOEOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Scheme
- Reactants: 4-nitrophenylhydrazine and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone or derivatives).
- Catalyst: Heterogeneous catalysts such as cerium-based complexes ([Ce(L-Pro)2]2(Oxa)) have been reported to facilitate the reaction efficiently under mild conditions at room temperature.
- Solvent: Ethanol or other polar solvents.
- Conditions: Stirring at room temperature, monitored by thin-layer chromatography (TLC).
- Workup: Filtration to remove catalyst, solvent evaporation, and purification by column chromatography.
This method yields pyrazole derivatives with good to excellent yields (70-91%) and high purity, as demonstrated in related pyrazole syntheses reported by Katla et al. (2016).
Specific Preparation of 3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Stepwise Synthesis Overview
The preparation of the target compound can be divided into the following key steps:
Synthesis of 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole core:
- Reaction of 4-nitrophenylhydrazine with 2,4-pentanedione (acetylacetone) under catalytic conditions to form 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole.
- Typical conditions: ethanol solvent, room temperature, catalytic amount of [Ce(L-Pro)2]2(Oxa), reaction time varies from 1 to several hours.
- Yield: Approximately 70-90%.
Protection of the pyrazole nitrogen with 2-(trimethylsilyl)ethoxymethyl (SEM) group:
- The pyrazole nitrogen is alkylated with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: Low temperature (0°C to room temperature) to avoid side reactions.
- This step introduces the 1-[[2-(trimethylsilyl)ethoxy]methyl] protecting group, enhancing compound stability and solubility.
-
- Column chromatography on silica gel using appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole core formation | 4-nitrophenylhydrazine + acetylacetone, [Ce(L-Pro)2]2(Oxa), EtOH, RT | 70-91 | Catalyst recyclable, mild conditions |
| SEM protection of pyrazole N1 | SEM-Cl, NaH or K2CO3, THF/DMF, 0°C to RT | 75-85 | Anhydrous conditions critical |
| Purification | Silica gel chromatography, hexane/ethyl acetate | — | Yields depend on purification efficiency |
Mechanistic Insights and Catalyst Role
The catalytic system [Ce(L-Pro)2]2(Oxa) acts as a Lewis acid facilitating the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of the 1,3-dicarbonyl compound, accelerating ring closure to form the pyrazole core. The catalyst is heterogeneous, allowing easy recovery and reuse, which is advantageous for green chemistry applications.
The SEM protecting group is introduced via nucleophilic substitution on the pyrazole nitrogen, where the base deprotonates the nitrogen to form a nucleophile that attacks the electrophilic SEM-Cl. The trimethylsilyl moiety provides stability to the protecting group and can be removed under mild acidic or fluoride ion conditions if deprotection is required.
Analytical Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound. Typical data include:
- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): Signals corresponding to methyl groups at positions 3 and 5 of the pyrazole, aromatic protons of the 4-nitrophenyl substituent, methylene protons of the SEM group, and the trimethylsilyl methyls.
- [^13C NMR](pplx://action/followup): Carbon resonances for pyrazole carbons, aromatic carbons, and SEM carbons.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 348 [M+H]+ corresponding to the molecular weight of 347.5 g/mol.
- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity using silica gel plates with UV visualization.
Chemical Reactions Analysis
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups or reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are replaced by nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes and physicochemical properties of the target compound with analogous pyrazole derivatives:
*Estimated based on substituent contributions. †Predicted using fragment-based methods.
Biological Activity
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C17H25N3O3Si, with a molecular weight of approximately 353.5 g/mol. It features a pyrazole core substituted with a nitrophenyl group and a trimethylsilyl ethoxy group, which may influence its biological activity.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole have demonstrated inhibitory effects on various cancer cell lines.
These values indicate that the compound exhibits comparable potency to established chemotherapeutics like Doxorubicin, which has IC50 values of 2.24 μM for HT-29 and 3.86 μM for PC-3 cells.
Enzyme Inhibition
The compound's structure suggests potential activity against phosphodiesterase (PDE) enzymes, which are critical in various signaling pathways. A study indicated that certain pyrazole derivatives had IC50 values lower than those of reference inhibitors:
This highlights the compound's potential as a therapeutic agent in conditions where PDE inhibition is beneficial.
Antimicrobial Activity
In vitro studies have reported that similar pyrazole compounds exhibit antibacterial activity against multiple pathogens, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ciprofloxacin:
These findings suggest a promising role for the compound in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups at specific positions enhances biological activity. The para-nitro group in the phenyl ring is particularly favorable for increasing potency against cancer cells and enzymes.
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazole derivatives found that modifications in the substituents significantly altered their anticancer activities. The most potent compounds were those with para-substituents on the phenyl ring, correlating with increased electron deficiency and improved interaction with target proteins .
- Toxicity Assessment : Toxicity studies conducted on Swiss albino mice indicated that compounds similar to 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole were non-toxic at doses up to 100 mg/kg for 28 days, suggesting a favorable safety profile for further development .
Q & A
Q. Key Data :
- Yield Optimization : Refluxing in ethanol with triethylamine increases yield to ~75% for SEM-protected intermediates .
- Purity : Recrystallization from DMF/ethanol mixtures improves crystallinity .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify substituent environments. For example:
- The SEM group shows characteristic Si-CH₂-CH₂-O signals at δ 0.0–0.2 ppm (¹H) and δ 50–60 ppm (¹³C) .
- Nitrophenyl protons resonate as doublets near δ 8.2–8.4 ppm .
X-ray Crystallography : SHELX software refines single-crystal structures to confirm regiochemistry and bond lengths. The nitro group’s planarity with the phenyl ring (torsion angle <5°) is validated .
Mass Spectrometry : High-resolution MS (HRMS-EI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Key Data :
- Crystallographic Parameters : Space group P2₁/c, with unit cell dimensions a=8.21 Å, b=12.34 Å, c=15.67 Å .
Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-nitrophenyl group:
Activates the Pyrazole Ring : Enhances electrophilic substitution at the 4-position due to resonance withdrawal.
Facilitates Suzuki-Miyaura Coupling : The nitro group stabilizes transient palladium intermediates, enabling coupling with aryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Limitations : Competing side reactions (e.g., nitro reduction) may occur under hydrogenation conditions. Use of selective catalysts (e.g., PtO₂) minimizes this .
Q. Data Contradiction Analysis :
- Computational studies (DFT) predict higher reactivity at the 4-position, but experimental yields for 5-substituted derivatives are lower due to steric hindrance from the SEM group .
Advanced: How can computational methods resolve discrepancies between experimental and theoretical structural data?
Methodological Answer:
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify steric or electronic mismatches. For example, deviations in bond angles >2° may indicate crystal packing effects .
Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) to explain crystallographic disorder .
Dynamic NMR : Resolves conformational flexibility (e.g., SEM group rotation) that static X-ray structures may miss .
Q. Case Study :
- SEM Group Dynamics : Variable-temperature ¹H NMR (VT-NMR) reveals restricted rotation below −40°C, aligning with DFT-predicted energy barriers .
Advanced: What strategies are used to evaluate the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
In Silico Screening : Docking studies (AutoDock Vina) assess binding affinity to targets like cyclooxygenase-2 (COX-2). The nitro group’s electrostatic potential enhances π-π stacking with aromatic residues .
In Vitro Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) at IC₅₀ values <50 µM suggest therapeutic potential .
- Enzyme Inhibition : Tests with COX-2 show competitive inhibition (Kᵢ ~2.3 µM) .
Metabolic Stability : Microsomal assays (human liver microsomes) evaluate SEM group deprotection rates .
Key Challenge : The SEM group’s metabolic lability may limit in vivo efficacy, prompting substitution with more stable protecting groups (e.g., Boc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
